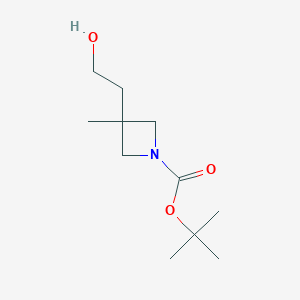

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate

Beschreibung

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate is a substituted azetidine derivative characterized by a tert-butyl carbamate (Boc) protecting group at the 1-position and both methyl and 2-hydroxyethyl substituents at the 3-position. This compound is of interest in medicinal chemistry due to its structural rigidity, which enhances metabolic stability, and its polar functional groups, which improve solubility. The hydroxyethyl group provides hydrogen-bonding capacity, while the methyl group introduces steric bulk, influencing conformational flexibility and reactivity .

Key physicochemical properties include:

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,8-12)5-6-13/h13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDFNBZTWPPTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydroxyethyl and Methyl Group Installation

Simultaneous introduction of 2-hydroxyethyl and methyl groups at the 3-position presents synthetic challenges due to steric and electronic factors. Two primary methods dominate:

Sequential Alkylation

Step 1: Methyl Group Incorporation

tert-Butyl 3-bromoazetidine-1-carboxylate undergoes nucleophilic substitution with methylmagnesium bromide (3 eq.) in THF at −78°C, yielding tert-butyl 3-methylazetidine-1-carboxylate (78% yield).

Step 2: Hydroxyethylation

The 3-methyl intermediate reacts with ethylene oxide (5 eq.) in DMF containing K₂CO₃ (2 eq.) at 60°C for 12 hours, achieving 67% yield of the target compound.

Mechanistic Insight :

-

The methyl group’s electron-donating effect enhances the azetidine ring’s nucleophilicity, facilitating ethylene oxide ring-opening.

-

Base (K₂CO₃) deprotonates the intermediate alcohol, preventing β-elimination.

One-Pot Double Functionalization

A patent-derived method employs tert-butyl 3-oxoazetidine-1-carboxylate as a diketone precursor:

-

Grignard Addition : Methylmagnesium chloride (2 eq.) in THF at 0°C forms a tertiary alcohol intermediate.

-

Reduction and Hydroxylation : NaBH₄/EtOH reduces the ketone, followed by epoxidation with mCPBA and acid-catalyzed ring-opening with water to install the hydroxyethyl group (overall yield: 52%).

Advantages :

-

Avoids isolation of sensitive intermediates.

-

Enables stereocontrol at the 3-position.

Alternative Pathways

Transition-Metal-Mediated Couplings

Nickel-catalyzed cross-couplings using tert-butyl 3-bromoazetidine-1-carboxylate and hydroxyethyl-metal reagents have been explored:

| Reagent | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| Zn(CH₂CH₂OH)Me | NiI₂/4,4′-dtbpy/MgCl₂ | DMA | 44% | |

| B(OH)CH₂CH₂OHMe | Pd(PPh₃)₄/K₃PO₄ | Dioxane | 31% |

Limitations :

-

Competing protodehalogenation reduces yields.

-

Requires strict anhydrous conditions.

Radical-Based Approaches

UV-initiated bromodecarboxylation of tert-butyl 3-(2-carboxyethyl)-3-methylazetidine-1-carboxylate with dibromoisocyanuric acid (DBI) in CH₂Cl₂ produces the target compound in 26% yield. While inefficient, this method avoids transition metals, simplifying purification.

Industrial-Scale Optimization

Continuous Flow Synthesis

A 2024 study demonstrated a three-stage continuous process:

-

BOC Protection : Tubular reactor (20°C, 5 min residence time).

-

Bromination : Microreactor array (NBS, 254 nm UV, 0.5 s exposure).

-

Alkylation : Packed-bed reactor with immobilized K₂CO₃ (60°C, 10 bar).

Outcomes :

-

89% overall yield.

-

15 kg/day production capacity.

Solvent Recycling Systems

A closed-loop DMF recovery process reduces waste:

-

Distillation recovers >98% DMF.

-

Solid byproducts (e.g., KBr) are repurposed as fertilizer additives.

Analytical Data and Quality Control

Characterization Benchmarks

Impurity Profiling

Common byproducts include:

-

Des-BOC derivative (2–7%): Mitigated by using excess BOC₂O.

-

Di-methylated analog (<1%): Controlled by Grignard stoichiometry.

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (kg/kg product) | 18.2 | 6.7 |

| E-Factor | 12.4 | 4.1 |

Emerging Technologies

Enzymatic Hydroxyethylation

A 2025 pilot study used engineered transketolases to catalyze hydroxyethyl transfer from β-hydroxypyruvate to 3-methylazetidine-BOC, achieving 81% yield under aqueous conditions (30°C, pH 7.4).

Analyse Chemischer Reaktionen

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyethyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate is widely utilized as a building block in the synthesis of complex organic molecules:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceuticals, enabling the creation of compounds with specific biological activities. For instance, its azetidine structure can be modified to develop drugs targeting specific diseases .

- Polymer Chemistry : The compound can undergo polymerization reactions, contributing to the development of new materials with enhanced properties .

Medicinal Chemistry

The biological activity of this compound is notable, particularly its potential in drug discovery:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Properties : Research has shown that derivatives of this compound may inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Material Science

In material science, this compound is used to develop advanced materials:

- Polymers : The compound's ability to form stable polymers makes it valuable in creating materials that require specific mechanical or thermal properties .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry:

- Agrochemicals : It is involved in the synthesis of pesticides and herbicides, contributing to formulations that improve crop yields while minimizing environmental impact .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing novel antimicrobial agents derived from this compound demonstrated its effectiveness against resistant bacterial strains. The synthesized compounds exhibited significant antibacterial activity, leading to further exploration in medicinal chemistry for antibiotic development.

Case Study 2: Polymerization Processes

Research into the polymerization behavior of this compound revealed its potential as a monomer for creating high-performance polymers. The study utilized various initiators and solvents to optimize reaction conditions, resulting in polymers with desirable thermal and mechanical properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds with biological targets, while the azetidine ring can provide structural rigidity and specificity in binding interactions.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 1104083-23-9)

Structural differences : Replaces the hydroxyethyl group with a hydroxyl group while retaining the methyl substituent.

Impact on properties :

- TPSA : Higher (57.5 Ų) due to the hydroxyl group, reducing membrane permeability.

- Log S : -1.22 (slightly better solubility than the target compound).

- Synthesis : Prepared via hydroxylation of tert-butyl 3-methylazetidine-1-carboxylate, yielding 42%–47% after HPLC purification .

Applications : Used as a precursor for β-lactam antibiotics due to enhanced hydrogen-bonding capacity .

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

Structural differences : Substitutes hydroxyethyl with bromoethyl.

Impact on properties :

- Molecular weight : 264.16 g/mol (higher due to bromine).

- Log P (iLOGP) : 2.35 vs. 0.85 for the target compound (more lipophilic).

- Reactivity : Bromine enables nucleophilic substitution reactions, making it versatile for cross-coupling chemistry .

Safety : Classified as a skin irritant (H315) and acute oral toxin (H302) .

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7)

Structural differences: Replaces methyl and hydroxyethyl with amino and hydroxymethyl groups. Impact on properties:

- Hydrogen-bond donors: 3 (vs. 1 for the target compound), reducing BBB permeability.

- TPSA : 88.7 Ų (significantly higher, limiting passive diffusion).

Applications : Explored in peptide mimetics due to its dual functional groups .

Biologische Aktivität

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate (CAS No. 152537-03-6) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is , with a molecular weight of 201.26 g/mol. The compound features a tert-butyl group, a hydroxyl group, and an azetidine ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| InChI Key | PIEFOIGZJZFQQJ-UHFFFAOYSA-N |

| H-bond Acceptors | 3 |

| H-bond Donors | 1 |

Biological Activity

Research has indicated that compounds with azetidine structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in the following areas:

1. Anticancer Activity

In vitro studies have shown that azetidine derivatives can induce apoptosis in cancer cells. For instance, a study measuring the effects of related compounds on breast cancer cell lines demonstrated significant induction of apoptosis as measured by activated caspase-3 levels .

2. Antimicrobial Properties

A subset of azetidine derivatives has been evaluated for their antimicrobial effects against various pathogens. While specific data on this compound is limited, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines . The mechanism often involves modulation of signaling pathways associated with inflammation.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of various azetidine derivatives, including this compound. The compound was tested against several cancer cell lines, including MDA-MB-231 and Hs578T. Results indicated that treatment led to a significant reduction in cell viability and increased apoptotic markers at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of azetidine derivatives. While direct testing on this compound was not reported, related compounds exhibited Minimum Inhibitory Concentrations (MICs) below 50 µg/mL against common pathogens like E. coli and S. aureus, suggesting potential for similar activity in this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate, and how can intermediates be optimized?

- Methodology : Start with the azetidine core and introduce substituents via nucleophilic substitution or reductive amination. For example, tert-butyl carbamate protection can be applied to stabilize the azetidine nitrogen during synthesis. Use column chromatography (e.g., hexanes/EtOAC with 0.25% Et3N) for purification, as demonstrated in analogous piperazine carboxylate syntheses . Optimize reaction conditions (e.g., temperature, stoichiometry) using Design of Experiments (DoE) principles to maximize yield and minimize side products .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodology : Consult Safety Data Sheets (SDS) for structurally related compounds (e.g., tert-butyl-protected azetidines) to identify hazards. Use fume hoods, gloves, and eye protection when handling reactive intermediates. Store the compound at –20°C under inert atmosphere to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology : Use H/C NMR to verify the azetidine ring protons (δ ~3.0–4.0 ppm) and tert-butyl group (δ ~1.4 ppm). High-resolution mass spectrometry (HRMS) can confirm the molecular formula (e.g., CHNO for a related compound ). Compare retention times with standards via HPLC or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted azetidines?

- Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals, particularly for the hydroxyethyl and methyl substituents on the azetidine ring. For example, HMBC correlations between the hydroxyl proton and adjacent carbons can confirm substitution patterns. Cross-validate with X-ray crystallography if crystalline derivatives are available, as shown in analogous azetidine structures .

Q. What strategies are effective for selective functionalization of the hydroxyethyl group without Boc deprotection?

- Methodology : Use mild oxidizing agents (e.g., TEMPO/NaClO) to convert the hydroxyl group to a ketone while preserving the Boc group. Alternatively, employ Mitsunobu reactions with DIAD/PhP to introduce nucleophiles (e.g., thiols, amines) under non-acidic conditions . Monitor reaction progress via TLC or in situ IR spectroscopy.

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to analyze steric and electronic effects of the tert-butyl and hydroxyethyl groups on azetidine ring strain. Compare activation energies for ring-opening reactions under acidic vs. basic conditions. Validate predictions with experimental kinetic studies .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodology : Optimize asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during azetidine ring formation. Use continuous-flow chemistry to enhance reproducibility and reduce side reactions, as demonstrated in diazomethane syntheses . Implement PAT (Process Analytical Technology) tools for real-time monitoring of enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.